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Compound of Interest

Compound Name:
Chloromethylphosphonic

dichloride

Cat. No.: B159367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chloromethylphosphonic dichloride (ClCH₂P(O)Cl₂), a reactive organophosphorus

compound, serves as a critical intermediate in the synthesis of a diverse range of molecules,

including flame retardants and pharmacologically active agents. A thorough understanding of

its spectroscopic properties is fundamental for reaction monitoring, quality control, and

structural elucidation. This technical guide provides a comprehensive analysis of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

chloromethylphosphonic dichloride, offering field-proven insights for professionals in

research and development.

Molecular Structure and Spectroscopic Correlation
The chemical structure of chloromethylphosphonic dichloride, with its phosphoryl group,

two chlorine atoms attached to the phosphorus, and a chloromethyl group, gives rise to a

distinct and predictable spectroscopic signature. Each analytical technique probes different

aspects of this structure, providing complementary information for unambiguous identification.

Caption: Ball-and-stick model of chloromethylphosphonic dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Definitive Structural Probe
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NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C,

and ³¹P nuclei within the molecule.

¹H NMR Spectroscopy
The proton NMR spectrum is characterized by a single resonance, a doublet, arising from the

two equivalent protons of the chloromethyl group. The downfield chemical shift is a

consequence of the deshielding effects of the adjacent electronegative chlorine atom and the

phosphoryl group. The splitting into a doublet is due to coupling with the phosphorus-31

nucleus.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum displays a single resonance for the chloromethyl carbon. This

peak appears as a doublet due to one-bond coupling with the phosphorus-31 nucleus. The

chemical shift is influenced by the attached chlorine and phosphorus atoms.

³¹P NMR Spectroscopy
The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus

compounds. For chloromethylphosphonic dichloride, a single resonance is observed. This

signal is split into a triplet due to coupling with the two equivalent protons of the chloromethyl

group.

Table 1: Summary of NMR Spectroscopic Data for Chloromethylphosphonic Dichloride

Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H
Varies with

solvent
Doublet ~12-15 (²JP-H) ClCH₂P(O)Cl₂

¹³C
Varies with

solvent
Doublet

~100-110 (¹JP-

C)
ClCH₂P(O)Cl₂

³¹P
~32-35 (vs. 85%

H₃PO₄)
Triplet ~12-15 (²JP-H) ClCH₂P(O)Cl₂
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is instrumental in identifying the characteristic functional groups present in

chloromethylphosphonic dichloride. The spectrum is dominated by strong absorptions

corresponding to the P=O and P-Cl bonds.

Key IR Absorptions

P=O Stretch C-Cl Stretch P-Cl Stretch
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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